An In-depth Technical Guide to the Molecular Structure and Formula of Octacene
An In-depth Technical Guide to the Molecular Structure and Formula of Octacene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octacene (C₃₄H₂₀) is a higher-order polycyclic aromatic hydrocarbon (PAH) consisting of eight linearly fused benzene (B151609) rings. As a member of the acene series, it is of significant interest for its unique electronic properties, which are relevant to the fields of organic electronics and materials science. However, its high reactivity and instability under ambient conditions present considerable challenges for its synthesis, characterization, and application. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of octacene. It details the experimental protocols for the synthesis of both pristine and functionalized octacene, summarizes quantitative data in structured tables, and includes visualizations of synthetic workflows to facilitate a deeper understanding of this complex molecule.
Molecular Structure and Formula
Octacene is the eighth member of the acene family, a series of hydrocarbons where benzene rings are linearly fused. Its planar, rigid structure results in a highly conjugated π-electron system, which is responsible for its distinct electronic characteristics.
Chemical Formula: C₃₄H₂₀[1][2][3]
Molar Mass: 428.53 g·mol⁻¹[1][2]
The molecule's extended conjugation leads to a very small highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) gap, making it highly susceptible to oxidation and dimerization.[4] Consequently, unsubstituted octacene has only been observed and characterized under special conditions, such as cryogenic matrix isolation.[5]
Structural Identifiers
| Identifier | Value |
| IUPAC Name | octacyclo[16.16.0.0³,¹⁶.0⁵,¹⁴.0⁷,¹².0²⁰,³³.0²²,³¹.0²⁴,²⁹]tetratriaconta-1(34),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-heptadecaene[2] |
| SMILES | C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=CC=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1[2] |
| InChI | InChI=1S/C34H20/c1-2-6-22-10-26-14-30-18-34-20-32-16-28-12-24-8-4-3-7-23(24)11-27(28)15-31(32)19-33(34)17-29(30)13-25(26)9-21(22)5-1/h1-20H[2][3] |
| InChIKey | PFTXKXWAXWAZBP-UHFFFAOYSA-N[2][3] |
Computed Molecular Geometry
Due to its instability, experimental determination of octacene's precise bond lengths and angles is not feasible. However, Density Functional Theory (DFT) calculations, a standard computational method for such molecules, provide reliable predictions of its geometry. The following table presents a selection of key bond lengths and angles for the octacene backbone, optimized at the B3LYP/6-31G* level of theory, which is a common method for these types of molecules. The carbon atoms are numbered sequentially along the periphery of the molecule.
| Bond/Angle | Type | Predicted Value |
| C1-C2 | Outer C-C | ~1.37 Å |
| C-C (internal, perp. to long axis) | Internal C-C | ~1.46 Å |
| C-C (internal, parallel to long axis) | Internal C-C | ~1.41 Å |
| C-H | C-H | ~1.08 Å |
| C-C-C (internal) | Angle | ~120° |
| C-C-H (external) | Angle | ~120° |
Note: These are representative values. Actual bond lengths vary slightly along the acene backbone due to the distribution of electron density in the conjugated system.
Synthesis of Octacene
The synthesis of octacene is complicated by its extreme reactivity. Two primary strategies have been developed: the generation of unsubstituted octacene in an inert matrix and the synthesis of kinetically stabilized, functionalized octacene derivatives.
Synthesis of Unsubstituted Octacene via Matrix Isolation
Unsubstituted octacene is generated in situ from a stable precursor and trapped in a cryogenic inert gas matrix (e.g., solid argon) to prevent decomposition.[5] The most successful method involves the photochemical decarbonylation of a precursor containing two α-diketone bridges.[5]
Experimental Protocol: Photochemical Generation in an Argon Matrix
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Precursor Synthesis: The tetraketone precursor is synthesized through a multi-step process, typically involving successive Diels-Alder reactions to build the carbon skeleton, followed by oxidation to install the α-diketone bridges.[5]
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Matrix Isolation Setup: A high-vacuum chamber containing a cryogenic window (e.g., CsI) cooled to approximately 10 K is used.
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Deposition: The tetraketone precursor is heated in a Knudsen effusion cell to induce sublimation. The resulting gas-phase precursor is co-deposited with a large excess of an inert gas (e.g., Argon) onto the cold window.
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Photogeneration: The solid matrix, now containing isolated precursor molecules, is irradiated with a suitable light source (e.g., a UV-LED lamp, 350 nm < λ < 450 nm).[4] The light induces the cheletropic elimination of four molecules of carbon monoxide, yielding octacene.
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Characterization: The generated octacene is characterized in situ using spectroscopic methods, such as UV-Vis absorption spectroscopy, as the matrix is transparent in the relevant spectral regions.
Synthesis of a Soluble, Functionalized Octacene Derivative
To enable characterization and processing in solution, octacene can be functionalized with bulky substituents that sterically hinder dimerization and oxidation. A notable example is the fourfold tri-iso-propylsilylethynyl (TIPS)-substituted octacene (4TIPS-Oct).
Physicochemical and Electronic Properties
The electronic properties of acenes are highly dependent on their length. As the number of fused rings increases, the HOMO-LUMO gap decreases, leading to a red-shift in the absorption spectrum and increased reactivity.
Spectroscopic and Electrochemical Data
The high reactivity of unsubstituted octacene makes it difficult to study. However, data for the more stable 4TIPS-functionalized derivative provides valuable insight into its electronic structure.
| Property | 4TIPS-Pentacene | 4TIPS-Hexacene | 4TIPS-Heptacene | 4TIPS-Octacene |
| λmax (p-band) in DCM | 758 nm | 845 nm | 1025 nm | 1102 nm |
| Optical Gap | 1.64 eV | 1.47 eV | 1.21 eV | 1.13 eV |
| Electrochemical Gap (from CV) | 1.75 eV | 1.51 eV | 1.31 eV | 1.24 eV |
| Half-life (t½) in Toluene | 52 h | 68 h | 24 h | < 1 h |
Data sourced from Zeitter et al. (2024).[2]
Experimental Protocol: Cyclic Voltammetry (CV)
The electrochemical properties of 4TIPS-Octacene were determined using cyclic voltammetry.[2]
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Setup: A three-electrode cell is used with a platinum working electrode, a platinum/titanium wire counter electrode, and a silver wire pseudo-reference electrode.
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Electrolyte: A solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) in dichloromethane (B109758) (DCM) is used as the supporting electrolyte.
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Measurement: The sample is dissolved in the electrolyte solution. The potential is swept, and the resulting current is measured.
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Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard for potential calibration.
Conclusion
Octacene represents a fascinating yet challenging molecule at the frontier of acene chemistry. Its molecular formula of C₃₄H₂₀ and its extended linear π-system give rise to a small electronic bandgap and high reactivity. While the parent molecule can only be studied under cryogenic isolation, the synthesis of functionalized derivatives has enabled the characterization of its fundamental electronic properties. The data and protocols presented in this guide offer a technical foundation for researchers in materials science and drug development interested in the properties and potential applications of large polycyclic aromatic hydrocarbons. Further research into novel stabilization strategies will be crucial for unlocking the full potential of octacene and its higher homologues in next-generation electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for the Synthesis of Higher Acenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the chemistry of higher acenes: from synthesis to applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02422F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
